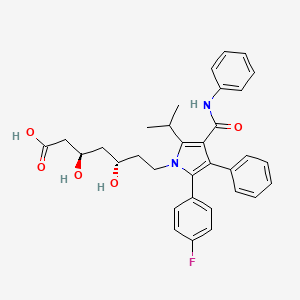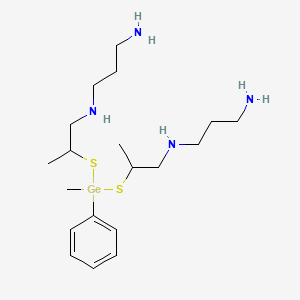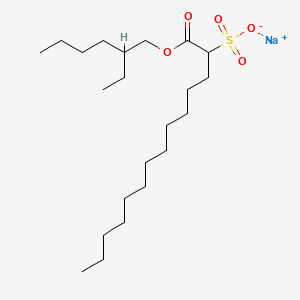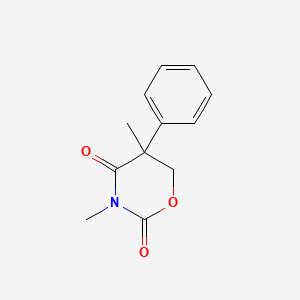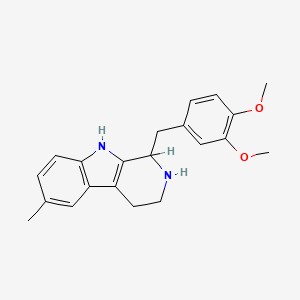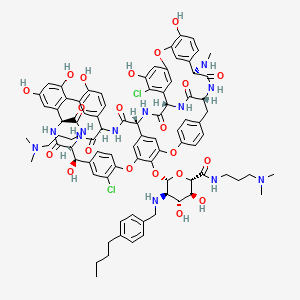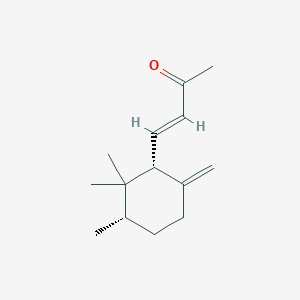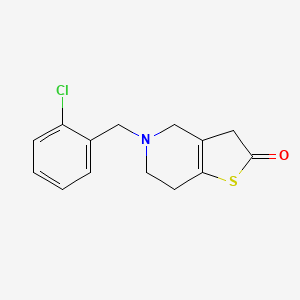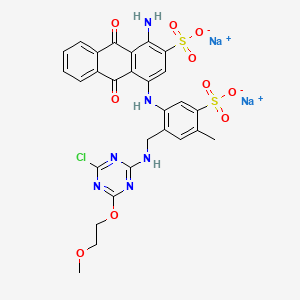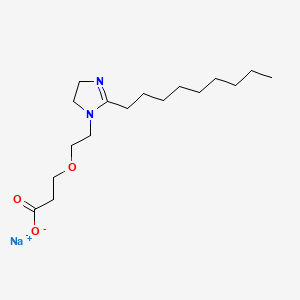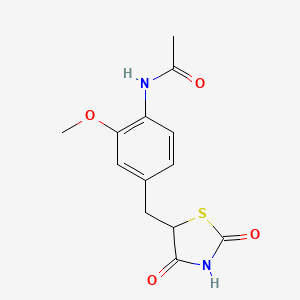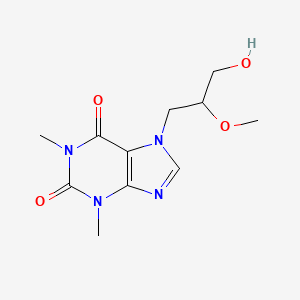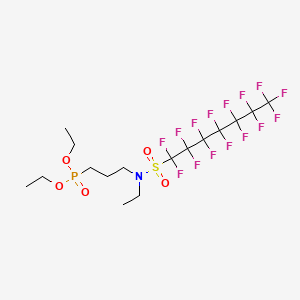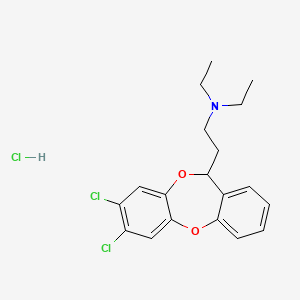
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of dibenzo(b,e)(1,4)dioxepin, characterized by the presence of chlorine atoms at the 7th and 8th positions, and diethylamine at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,e)(1,4)dioxepin precursor. The introduction of chlorine atoms at the 7th and 8th positions can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The diethylamine group is introduced via nucleophilic substitution reactions, often using diethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group, such as a halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and diethylamine group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-methanamine hydrochloride
Uniqueness
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and a diethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
81320-27-6 |
|---|---|
Molecular Formula |
C19H22Cl3NO2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-(2,3-dichloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H21Cl2NO2.ClH/c1-3-22(4-2)10-9-17-13-7-5-6-8-16(13)23-18-11-14(20)15(21)12-19(18)24-17;/h5-8,11-12,17H,3-4,9-10H2,1-2H3;1H |
InChI Key |
TZENWHQASLNMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC(=C(C=C3O1)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


